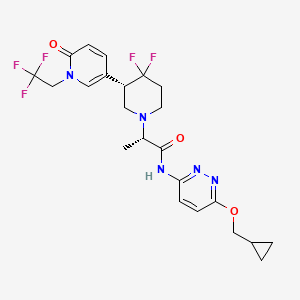
Mrgx2 antagonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mrgx2 antagonist-1 is a compound that acts as an antagonist to the Mas-related Gene X2 (MRGX2) receptor. This receptor is a G protein-coupled receptor expressed in mast cells and is involved in various inflammatory and allergic responses. This compound has shown potential in treating conditions such as chronic urticaria, mastocytosis, atopic dermatitis, and other inflammatory diseases .
準備方法
The synthesis of Mrgx2 antagonist-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of halogenated alkyl groups, alkyl-NH2, and cycloalkyl groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Mrgx2 antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Mrgx2 antagonist-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the MRGX2 receptor and its role in various chemical reactions.
Biology: It helps in understanding the biological pathways involving MRGX2 and its role in mast cell activation and degranulation.
Medicine: It has potential therapeutic applications in treating inflammatory and allergic diseases such as chronic urticaria, mastocytosis, and atopic dermatitis
作用機序
Mrgx2 antagonist-1 exerts its effects by binding to the MRGX2 receptor and inhibiting its activation. This prevents the downstream signaling pathways, including the phospholipase C pathway (PLC-PKC-IP3R), which leads to intracellular calcium influx and mast cell degranulation. By blocking these pathways, this compound reduces the release of inflammatory mediators and alleviates symptoms of allergic and inflammatory diseases .
類似化合物との比較
Mrgx2 antagonist-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the MRGX2 receptor. Similar compounds include:
QWF (glutaminyl-D-tryptophylphenylalanine): A tripeptide that inhibits MRGX2 activation by basic secretagogues.
Shikonin and acetylshikonin: Compounds identified from Arnebiae Radix that antagonize MRGX2-mediated allergic reactions.
Dictamnine: An effective anti-anaphylactoid compound that suppresses MRGX2-mediated mast cell activation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
特性
分子式 |
C23H26F5N5O3 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC名 |
(2S)-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]-2-[(3S)-4,4-difluoro-3-[6-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]piperidin-1-yl]propanamide |
InChI |
InChI=1S/C23H26F5N5O3/c1-14(21(35)29-18-5-6-19(31-30-18)36-12-15-2-3-15)32-9-8-22(24,25)17(11-32)16-4-7-20(34)33(10-16)13-23(26,27)28/h4-7,10,14-15,17H,2-3,8-9,11-13H2,1H3,(H,29,30,35)/t14-,17+/m0/s1 |
InChIキー |
RTTYAJBSPBWREL-WMLDXEAASA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=NN=C(C=C1)OCC2CC2)N3CCC([C@H](C3)C4=CN(C(=O)C=C4)CC(F)(F)F)(F)F |
正規SMILES |
CC(C(=O)NC1=NN=C(C=C1)OCC2CC2)N3CCC(C(C3)C4=CN(C(=O)C=C4)CC(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


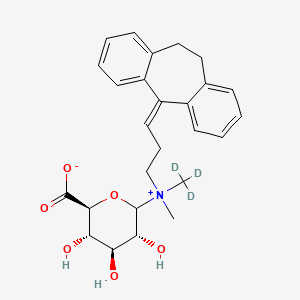


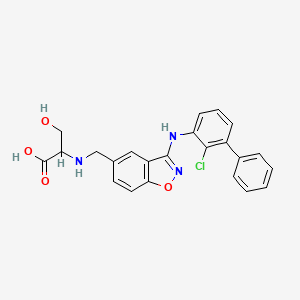

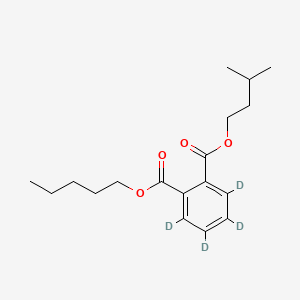
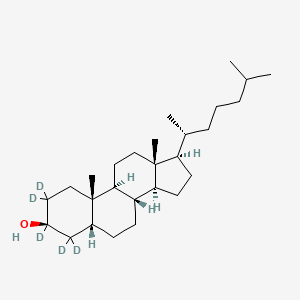
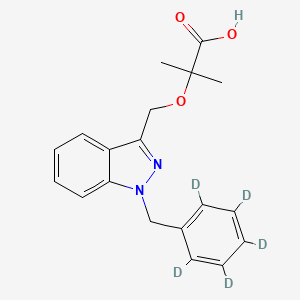
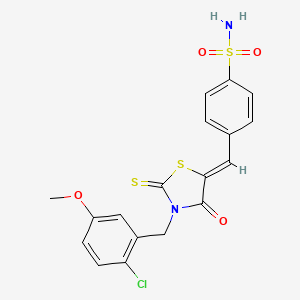



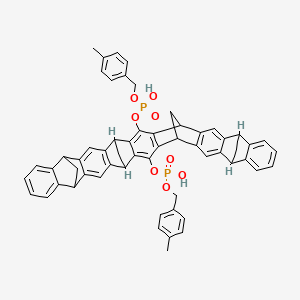
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
